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Compound Name:
Ethyl 5-nitrobenzofuran-2-

carboxylate

Cat. No.: B115105 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic protocols for Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in

pharmaceutical research. The information is intended for researchers, scientists, and

professionals in drug development, offering a consolidated resource for the characterization

and synthesis of this compound.

Spectroscopic Data
The structural elucidation of Ethyl 5-nitrobenzofuran-2-carboxylate is supported by various

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). While specific spectral data from commercial

databases requires subscription access, the following tables summarize the expected and

reported spectroscopic characteristics based on available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The

following tables outline the anticipated chemical shifts for the ¹H and ¹³C nuclei of Ethyl 5-
nitrobenzofuran-2-carboxylate.
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Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - - Ethyl group (-CH₃)

Data not available - - Ethyl group (-CH₂)

Data not available - - Aromatic protons

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not available Ethyl group (-CH₃)

Data not available Ethyl group (-CH₂)

Data not available Aromatic and furan carbons

Data not available Carbonyl carbon (C=O)

Note: Specific chemical shift values are not publicly available in the immediate search results

but are indicated to be present in databases such as SpectraBase.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for Ethyl 5-nitrobenzofuran-2-carboxylate are presented

below.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Functional Group Assignment

Data not available C=O stretch (ester)

Data not available N-O stretch (nitro group)

Data not available C-O stretch (ester and furan)

Data not available C-H stretch (aromatic and aliphatic)

Data not available C=C stretch (aromatic)

Note: While a general IR spectrum is mentioned in PubChem, specific peak positions are not

detailed in the provided search results.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The molecular formula of Ethyl 5-nitrobenzofuran-2-carboxylate is C₁₁H₉NO₅,

with a molecular weight of 235.19 g/mol .[1][2]

Table 4: Mass Spectrometry Data

m/z Fragmentation

235 [M]⁺ (Molecular ion)

Data not available Further fragmentation ions

Note: A detailed mass spectrum with fragmentation analysis was not found in the initial search.

Experimental Protocols
The synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate can be achieved through multiple

routes. A common and effective method involves the reaction of a substituted salicylaldehyde

with an α-haloacetate.

Synthesis from 5-Nitrosalicylaldehyde
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A frequently cited method involves the reaction of 5-nitrosalicylaldehyde with ethyl

bromoacetate.[3]

Reaction Scheme:

Detailed Protocol:

To a solution of 5-nitrosalicylaldehyde in a suitable solvent such as N-methyl pyrrolidine

(NMP) or DMF, add a base like anhydrous potassium carbonate or sodium carbonate.

Stir the mixture for a period at room temperature to facilitate the formation of the phenoxide.

Add ethyl bromoacetate to the reaction mixture.

Heat the mixture, typically to around 100-110°C, and stir for several hours to overnight.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and pour it into ice-cold water.

Extract the product with an organic solvent such as ethyl acetate.

Wash the combined organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization or column chromatography.

Synthesis from Salicylaldehyde
An alternative two-step synthesis starts with the nitration of salicylaldehyde.

Detailed Protocol:

Nitration of Salicylaldehyde: Dissolve salicylaldehyde in acetic acid and cool the solution to

0°C. Add nitric acid dropwise while maintaining the low temperature. Stir the reaction mixture

for several hours at room temperature to yield 5-nitrosalicylaldehyde.

Cyclization: The resulting 5-nitrosalicylaldehyde is then reacted with ethyl bromoacetate in

the presence of a base as described in the protocol above to yield Ethyl 5-nitrobenzofuran-
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2-carboxylate.

Visualizing the Workflow
The general workflow for the synthesis and characterization of Ethyl 5-nitrobenzofuran-2-
carboxylate is illustrated in the following diagram.
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Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the synthesis and characterization of Ethyl 5-
nitrobenzofuran-2-carboxylate. For detailed, quantitative spectroscopic data, direct access to

chemical databases is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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